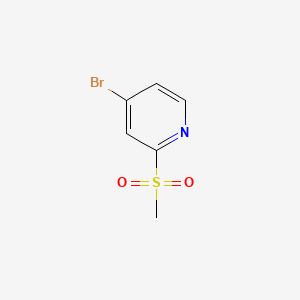

4-Bromo-2-(methylsulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(methylsulfonyl)pyridine is a biochemical used in proteomics research . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Molecular Structure Analysis

The molecular formula of this compound is C6H6BrNO2S . Its molecular weight is 236.08 g/mol . The InChI code is 1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is ambient temperature .Scientific Research Applications

Iron(II) Complexes with Sulfur-Substituted Ligands

Research by Cook et al. (2015) demonstrates the synthesis of Iron(II) complexes using ligands derived from the oxidation of sulfur-substituted pyridines, which shows a significant interplay between spin-crossover and crystallographic phase changes. This study highlights the role of oxidized sulfur centers in stabilizing low spin states of these complexes, suggesting applications in materials science, particularly in the development of spintronic devices and sensors (Cook et al., 2015).

Synthesis of N-(2-cyanophenyl)disulfonamides

Mphahlele and Maluleka (2021) explored a one-pot synthesis method for N-(2-cyanophenyl)disulfonamides from 5-bromo- and 5-iodoanthranilamide derivatives, involving pyridine-mediated disulfonylation. This facile reaction pathway, offering high yield and short reaction times, underlines the compound's potential as a versatile intermediate in organic synthesis, especially in the pharmaceutical industry (Mphahlele & Maluleka, 2021).

Green Metric Evaluation in Synthesis

Gilbile et al. (2017) described a modified synthesis route for 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting an environmentally friendly approach with reduced waste generation. This work emphasizes the compound's utility as an intermediate in pharmaceutical synthesis, with a focus on green chemistry principles (Gilbile et al., 2017).

Novel Pyridine-Based Derivatives for Biological Applications

Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, evaluating their potential biological activities. This research underlines the compound's relevance in developing new therapeutics, showcasing its applications in biochemistry and pharmacology (Ahmad et al., 2017).

Synthesis of Sulfur-Substituted Pyridines

Wen-jun (2007) demonstrated the synthesis of sulfur-substituted pyridines, emphasizing their potential use in various chemical reactions and as building blocks in organic synthesis. This study showcases the versatility of 4-Bromo-2-(methylsulfonyl)pyridine in synthesizing compounds with potential applications in materials science and organic chemistry (Wen-jun, 2007).

Safety and Hazards

The safety information for 4-Bromo-2-(methylsulfonyl)pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P271, P260, P280 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Mechanism of Action

Target of Action

4-Bromo-2-(methylsulfonyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s bromine atom is replaced by an organoboron reagent in the presence of a palladium catalyst .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Properties

IUPAC Name |

4-bromo-2-methylsulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTXDFHKOLQWSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700097 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-93-7 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(methylsulphonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)